molecular formula C6H4N2O3S2 B15311537 2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]aceticacid

2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]aceticacid

Cat. No.: B15311537
M. Wt: 216.2 g/mol
InChI Key: ALYPFBURUHFLNU-UHFFFAOYSA-N
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Description

2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid is a heterocyclic sulfanyl acetic acid derivative featuring a thiazole core substituted with cyano (-CN) and hydroxyl (-OH) groups. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C6H4N2O3S2

Molecular Weight

216.2 g/mol

IUPAC Name

2-[(4-cyano-3-oxo-1,2-thiazol-5-yl)sulfanyl]acetic acid

InChI

InChI=1S/C6H4N2O3S2/c7-1-3-5(11)8-13-6(3)12-2-4(9)10/h2H2,(H,8,11)(H,9,10)

InChI Key

ALYPFBURUHFLNU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC1=C(C(=O)NS1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid typically involves the reaction of 4-cyano-3-hydroxy-1,2-thiazole with a suitable sulfanyl acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Table 1. Structural and Property Comparison

Compound Name Core Heterocycle Key Substituents Polar Surface Area (Ų) Database IDs
2-[(4-Cyano-3-hydroxy-1,2-thiazol-5-yl)sulfanyl]acetic acid Thiazole -CN, -OH Not reported Not available
2-{[4-Benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 1,2,4-Triazole Benzyl, 2,4-dichlorophenyl Not reported CHEMBL1307926, CS-0221427
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid 1,2,4-Oxadiazole 3-Methylphenyl 89.6 Not available

Table 2. Functional Group Impact

Functional Group Effect on Properties
Thiazole (-S-, -N-) Enhances π-stacking and metal coordination; moderate polarity due to sulfur .
Triazole (3 N atoms) Improves metabolic stability; increases hydrogen-bonding capacity .
Oxadiazole (-O-, -N-) Reduces electron density; may lower reactivity in redox environments .
-CN and -OH substituents Increase polarity and hydrogen-bond donor/acceptor potential (theorized).

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